molecular formula C23H29N3O5S B2495932 5-(((1-((2-Methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid CAS No. 1428352-28-6

5-(((1-((2-Methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

Cat. No. B2495932
CAS RN: 1428352-28-6
M. Wt: 459.56
InChI Key: WDYLDKOGZUDWEJ-UHFFFAOYSA-N
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Description

5-(((1-((2-Methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as valuable building blocks in organic synthesis. Unlike alkyl boronic esters, which are well-studied for functionalizing deboronation, protodeboronation remains less explored. However, recent advancements have enabled catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to compounds like methoxy-protected (−)-Δ8-THC and cholesterol.

Hydroboration-Deboronation Strategy

In 2005, Renaud and colleagues described an efficient sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy. The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction, particularly effective for 2° alkyl boronic esters . This approach expands the scope of boron chemistry and provides a pathway for alkene functionalization.

Metabolism and Inflammation Inhibition

A compound structurally related to our target, (3R,5S)-3-hydroxy-5-methylpiperidin-1-ylcyclopropyl]amino}pyrimidin-5-yl)methanone, plays a crucial role in metabolism and inflammation as an inhibitor of the Vanin-1 enzyme . While not identical, this highlights the potential relevance of our compound in similar contexts.

Total Synthesis of Natural Products

The protodeboronation method has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These natural products have diverse biological activities, and our compound’s role in their synthesis underscores its versatility.

Functional Group Transformations

Organoboron compounds, including boronic esters, can be converted into various functional groups. These transformations encompass oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations, alkynylations, and arylations) . Our compound’s boron moiety provides a handle for such transformations.

Suzuki–Miyaura Coupling

While not directly studied for our compound, the Suzuki–Miyaura coupling, a powerful cross-coupling reaction, often employs boronic esters as key reagents. This method enables the synthesis of complex organic molecules by forming carbon-carbon bonds .

properties

IUPAC Name

5-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methylamino]-5-oxo-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-31-19-6-3-2-5-18(19)25-23(30)26-10-8-16(9-11-26)15-24-21(27)13-17(14-22(28)29)20-7-4-12-32-20/h2-7,12,16-17H,8-11,13-15H2,1H3,(H,24,27)(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLDKOGZUDWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)CC(CC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((1-((2-Methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

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